molecular formula C11H10N2O2 B6247593 6-[(oxiran-2-yl)methoxy]quinazoline CAS No. 2411293-89-3

6-[(oxiran-2-yl)methoxy]quinazoline

Cat. No.: B6247593
CAS No.: 2411293-89-3
M. Wt: 202.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of the quinazoline family, which is known for its diverse biological activities and pharmacological properties . Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antifungal, antiviral, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(oxiran-2-yl)methoxy]quinazoline typically involves the reaction of quinazoline derivatives with epoxides under specific conditions. One common method includes the use of anthranilic acid as a starting material, which undergoes a series of reactions to form the quinazoline core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

6-[(oxiran-2-yl)methoxy]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazoline derivatives, each with unique biological and chemical properties .

Scientific Research Applications

6-[(oxiran-2-yl)methoxy]quinazoline has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antifungal, and antiviral properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 6-[(oxiran-2-yl)methoxy]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s epoxide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a broad range of biological activities.

    Quinazolinone: Known for its sedative, antibacterial, and anticancer properties.

    Quinoxaline: Another nitrogen-containing heterocycle with significant pharmacological activities

Uniqueness

6-[(oxiran-2-yl)methoxy]quinazoline is unique due to the presence of the oxirane group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying enzyme inhibition mechanisms.

Properties

CAS No.

2411293-89-3

Molecular Formula

C11H10N2O2

Molecular Weight

202.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.